molecular formula C12H15NO3 B14599453 2-(3-Oxobutan-2-yl)phenyl methylcarbamate CAS No. 61005-13-8

2-(3-Oxobutan-2-yl)phenyl methylcarbamate

Katalognummer: B14599453
CAS-Nummer: 61005-13-8
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: PVAXWBFOTMDAQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxobutan-2-yl)phenyl methylcarbamate typically involves the formal condensation of 2-sec-butylphenol with methylcarbamic acid . This reaction is catalyzed by various reagents under controlled conditions to ensure the formation of the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Oxobutan-2-yl)phenyl methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamate esters.

Wissenschaftliche Forschungsanwendungen

2-(3-Oxobutan-2-yl)phenyl methylcarbamate has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

    Aldicarb: A more toxic carbamate insecticide used in different agricultural applications.

    Propoxur: A carbamate insecticide with a broader spectrum of activity.

Uniqueness

2-(3-Oxobutan-2-yl)phenyl methylcarbamate is unique in its specific application against Hemipteran pests and its relatively moderate toxicity to humans compared to other carbamate insecticides . Its chemical structure allows for effective pest control while minimizing environmental impact.

Eigenschaften

CAS-Nummer

61005-13-8

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

[2-(3-oxobutan-2-yl)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H15NO3/c1-8(9(2)14)10-6-4-5-7-11(10)16-12(15)13-3/h4-8H,1-3H3,(H,13,15)

InChI-Schlüssel

PVAXWBFOTMDAQJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1OC(=O)NC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.